molecular formula C7H12O3 B176631 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 17205-02-6

Ethyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B176631
CAS No.: 17205-02-6
M. Wt: 144.17 g/mol
InChI Key: KTVUZBJHOAPDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 3-hydroxycyclobutanecarboxylate involves the reduction of ethyl 3-oxocyclobutanecarboxylate. In this process, ethyl 3-oxocyclobutanecarboxylate is dissolved in ethanol and cooled to -30°C. Sodium borohydride (NaBH4) is then added in small portions over 0.25 hours. The reaction mixture is stirred at -30°C for 0.5 hours and then at room temperature for another 0.5 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives have various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Ethyl 3-hydroxycyclobutanecarboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific structural features and reactivity, making it valuable in various scientific and industrial applications.

Biological Activity

Ethyl 3-hydroxycyclobutanecarboxylate (C7H12O3), also known by its CAS number 17205-02-6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC7H12O3
Molecular Weight144.168 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point209.4 ± 33.0 °C
Flash Point83.2 ± 18.2 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with similar structures may exhibit enzyme inhibition or receptor modulation, leading to significant alterations in cellular processes.

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting energy production and cellular signaling.
  • Receptor Modulation : The compound could interact with receptors that are crucial for various physiological responses, including inflammation and cell proliferation.

Therapeutic Potential

Recent studies have suggested that this compound and its derivatives may have therapeutic applications in the treatment of several conditions, including cancer and metabolic disorders.

Case Studies

  • Cancer Cachexia : A study explored the effects of ethyl 3-hydroxybutyrate (a related compound) on skeletal muscle wasting in cancer cachexia models. Results indicated that treatment with ethyl 3-hydroxybutyrate reduced muscle atrophy and improved overall health markers in mice suffering from cachexia . While not directly studying this compound, this research highlights the potential relevance of compounds within this chemical class for similar applications.
  • Anaerobic Bioprocessing : Research into the anaerobic production of ethyl 3-hydroxybutyrate demonstrated that biocatalytic processes can yield significant amounts of the compound, suggesting its utility in biorefineries and metabolic engineering . This process could be adapted to enhance the production of this compound, thereby facilitating further studies on its biological activity.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds structurally related to this compound exhibit significant biological activities:

  • Inhibition of Protein Kinases : Some derivatives have been shown to inhibit protein kinases involved in cancer progression, suggesting a potential role for this compound in cancer therapy .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Metabolomics Analysis

Metabolomics studies utilizing NMR-based techniques have provided insights into how compounds like this compound can modulate metabolic pathways, particularly in response to stressors such as cancer . These analyses can help elucidate the compound's mechanism of action at a cellular level.

Properties

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 2
Ethyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-hydroxycyclobutanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.